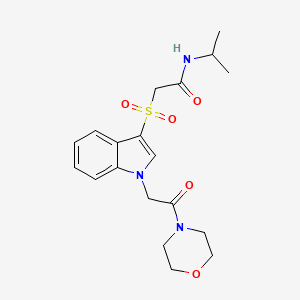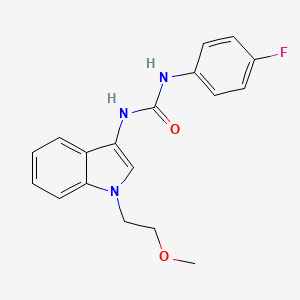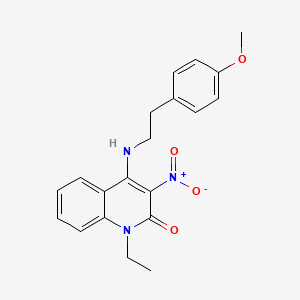![molecular formula C20H21N3O5S B2648717 (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251634-90-8](/img/structure/B2648717.png)
(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Drugs like butazolamide and acetazolamide contain this moiety .
Synthesis Analysis
Thiadiazines, which include 1,3,4-thiadiazole, are synthesized in a variety of ways. They contain one sulfur and two nitrogen atoms at varied positions in six-membered rings . A series of novel bis[1,2,4] triazolo[3,4-b][1,3,4]thiadiazines has been synthesized by the reaction of [5,5’-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] with a variety of phenacyl bromides in ethanol under reflux .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research on similar compounds includes the synthesis and characterization of novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity and characterized using various spectroscopic methods (Prasad et al., 2018). This indicates the importance of structural analysis in understanding the properties and potential applications of complex molecules.
Antioxidant and Antimicrobial Properties
- Compounds with bromophenol structures, similar to the target compound's benzyl and morpholino groups, have been synthesized and shown to possess effective antioxidant power. This suggests potential antioxidant applications for compounds with related structures (Çetinkaya et al., 2012).
- Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural motif with the target compound, displayed significant antimicrobial activity against various microorganisms, indicating potential use in antimicrobial applications (Gür et al., 2020).
Polymer and Material Science
- The ring-opening polymerization of morpholine derivatives, including those with benzyl-protected carboxylic acid, suggests potential applications in the synthesis of biodegradable materials with specific functional groups (Veld et al., 1992).
Pharmacology and Drug Development
- The synthesis of compounds for imaging applications, such as [11C]HG-10-102-01, which targets the LRRK2 enzyme in Parkinson's disease, highlights the potential use of similar compounds in the development of diagnostic agents and therapeutics (Wang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-16-6-4-5-15(13-16)14-23-17-7-2-3-8-18(17)29(25,26)19(21-23)20(24)22-9-11-28-12-10-22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMQPQECPAKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)



![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)


![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)
![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2648655.png)